1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol
Description
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol is a Schiff base compound derived from the condensation of 2-naphthol and 5-chloro-2-methylaniline. Its structure features a naphthol backbone linked via an imine group (–C=N–) to a substituted aromatic ring containing a chlorine atom at the 5-position and a methyl group at the 2-position. This compound belongs to a broader class of aminonaphthol derivatives, which are studied for their electrochemical properties, coordination chemistry with metals, and applications in materials science .
Properties
CAS No. |
34801-03-1 |
|---|---|
Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-[(5-chloro-2-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14ClNO/c1-12-6-8-14(19)10-17(12)20-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3 |
InChI Key |
OYTGFKFIGVCBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 5-chloro-2-methylaniline and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Hydrolysis
The imine bond (C=N) undergoes acidic hydrolysis to regenerate the starting aldehyde and amine:
This reaction is reversible and influenced by pH and temperature.
Alkylation
The imine nitrogen may participate in nucleophilic substitution or reductive alkylation (e.g., using alkyl halides or aldehydes/ketones with reducing agents). For example:
This modifies the imine’s electronic environment, altering reactivity.
Acylation
The phenolic hydroxyl group in 2-naphthol can undergo acylation (e.g., acetyl chloride, acetic anhydride) to form esters:
This reaction enhances lipophilicity, potentially affecting biological activity.
Metal Complexation
Schiff bases like this compound can act as ligands in coordination chemistry. The imine nitrogen and hydroxyl oxygen may coordinate with metal ions (e.g., Fe³⁺, Mn²⁺):
Such complexes may exhibit catalytic or biological properties, though specific data for this compound are not explicitly reported in the provided sources.
Infrared Spectroscopy (IR)
Key peaks observed in similar Schiff bases include:
-
Hydroxyl (O–H) : Broad peak at ~3200–3500 cm⁻¹.
NMR Spectroscopy
-
¹H NMR : Signals for aromatic protons (δ 6.50–8.50 ppm) and hydroxyl protons (δ 9–12 ppm).
-
¹³C NMR : Carbon signals for aromatic carbons (δ 110–160 ppm) and imine carbons (δ ~150–160 ppm).
Scientific Research Applications
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol is an organic compound with a molecular weight of approximately 295.76 g/mol. It is characterized by a naphthol moiety linked to an imine derived from 5-chloro-2-methylphenyl. The compound has both aromatic and heteroaromatic systems, contributing to its chemical reactivity and potential biological activity.
Potential Biological Activities
This compound has been investigated for potential biological activities, with preliminary studies suggesting it may exhibit antimicrobial and anticancer properties due to its ability to interact with biological macromolecules. The presence of chloro and methyl groups enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy. Interaction studies have also shown that this compound can interact with various biological targets, including enzymes and receptors. These interactions are facilitated by its chemical structure, which allows it to undergo transformations that enhance its binding affinity, making it crucial for understanding its mechanism of action and therapeutic potential.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features |
|---|---|
| 1-{[(4-Methoxyphenyl)imino]methyl}-2-naphthol | Contains a methoxy group instead of chlorine |
| 1-{[(4-Nitrophenyl)imino]methyl}-2-naphthol | Features a nitro group, affecting electronic properties |
| 1-{[(5-Chloro-2-methylphenyl)amino]methyl}-2-naphthol | Amino instead of imino group, altering reactivity |
The uniqueness of this compound lies in the combination of the chloro and methyl substituents on the phenyl ring alongside the naphthol structure, which imparts distinct electronic properties that may enhance its biological activity compared to similar compounds.
Applications
This compound has several applications across different fields:
- Scientific Research This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
- It may exhibit antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
- Interaction studies have shown that this compound can interact with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group can also participate in redox reactions, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Schiff bases derived from 2-naphthol exhibit diverse properties depending on the substituents on the aromatic amine. Below is a comparative analysis of key analogs:
Key Observations:
- Electrochemical Behavior : Chloro-substituted analogs (e.g., 4-Cl and 3,4-Cl₂) exhibit higher redox activity compared to methyl-substituted derivatives, as demonstrated in graphite electrode studies .
- Crystal Packing : Intramolecular O–H⋯N hydrogen bonding is common in chloro-substituted derivatives, stabilizing planar configurations and promoting dimerization via C–H⋯O interactions .
- Thermal Properties: Methyl groups (e.g., 4-CH₃) increase boiling points due to hydrophobic interactions, whereas nitro groups (e.g., 2-NO₂) may reduce thermal stability .
Biological Activity
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol, a Schiff base compound, exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Schiff bases are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
- Molecular Formula : C18H16ClN
- Molecular Weight : 297.78 g/mol
- CAS Number : [21627093]
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.
Antibacterial Activity
A study evaluating the antibacterial efficacy of several Schiff bases, including this compound, reported the following Minimum Inhibitory Concentration (MIC) values:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| S. aureus | 16 | |
| P. aeruginosa | 64 | |
| B. subtilis | 8 |
These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is a common trend among many Schiff bases due to their structural characteristics that facilitate better interaction with the former.
Antifungal Activity
In addition to its antibacterial effects, this compound has also been tested for antifungal activity:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | 20 |
| A. niger | 40 |
The antifungal activity suggests potential therapeutic applications in treating fungal infections.
Anticancer Activity
Recent studies have explored the anticancer potential of various Schiff bases, including the target compound. Research indicates that it may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A notable study involved testing the cytotoxicity of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| WiDr Colon Cancer | <10 |
| HeLa Cervical Cancer | <15 |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Structure-Activity Relationships (SAR)
The biological activity of Schiff bases like this compound can be explained through their structural features:
- The presence of the imine group () is crucial for biological activity.
- Substituents on the aromatic rings can enhance or diminish activity depending on their electronic nature (electron-donating vs. electron-withdrawing).
Q & A
Q. How can researchers validate the compound’s biological activity against conflicting in vitro/in vivo results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
